4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c1-30-17-9-11-18(12-10-17)32(28,29)26-16-7-5-15(6-8-16)21(27)25-22-24-20(14-31-22)19-4-2-3-13-23-19/h2-14,26H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUXGZPTYFWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzenesulfonyl chloride and 4-(pyridin-2-yl)-1,3-thiazole-2-amine. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s thiazole ring is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
A. Core Benzamide and Thiazole Modifications
4-Formyl-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide () Difference: Replaces the 4-methoxybenzenesulfonamido group with a formyl substituent.
4-Methyl-N-(4-(Pyridine-4-yl)Thiazol-2-yl)Benzamide ()
- Difference : Pyridin-4-yl substituent on the thiazole instead of pyridin-2-yl, and a methyl group replaces the sulfonamido moiety.
- Impact : The pyridine orientation (4-position) may reduce steric hindrance or modify hydrogen-bonding interactions. The methyl group lacks the polar sulfonamide’s solubility-enhancing effects .
4-Methoxy-N-{4-[4-(1-Pyrrolidinylsulfonyl)Phenyl]-1,3-Thiazol-2-yl}Benzamide () Difference: Sulfonamido group is part of a pyrrolidine ring attached to a phenyl-thiazole system.
B. Sulfur-Containing Modifications
4-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide ()
- Difference : Methylsulfanyl group replaces the sulfonamido moiety.
- Impact : The thioether group is less polar than sulfonamide, which may enhance lipophilicity but reduce solubility. This substitution could affect metabolic stability due to susceptibility to oxidation .
2-(Methylsulfanyl)-N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]Benzamide () Difference: Methylsulfanyl group at the 2-position of the benzamide.
Physicochemical Properties
Biological Activity
The compound 4-(4-methoxybenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS Number: 896364-47-9) is a hybrid molecule that merges features of thiazole and pyridine, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 466.5 g/mol . The structure consists of a sulfonamide group linked to a thiazole and pyridine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S2 |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 896364-47-9 |
Antitumor Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antitumor activity. For instance, a related pyridine-thiazole hybrid was shown to have an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating potent cytotoxic effects in cancer cell lines while sparing normal cells .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells by decreasing mitochondrial membrane potential. In studies, approximately 42.7% of MCF-7 breast cancer cells treated with the compound underwent apoptosis .
- Cell Cycle Arrest : Morphological changes consistent with mitotic catastrophe were noted in treated cells, suggesting that the compound disrupts normal cell division processes .
- Cytotoxicity Profile : The compound demonstrated selective cytotoxicity against various cancer cell lines including non-small cell lung cancer (NCI-H460), melanoma (SK Mel-2), and colon cancer (HCT-15). The growth inhibition ranged from 41.12% to 76.78% , highlighting its potential as an anticancer agent .
Case Studies
In a systematic investigation of pyridine-thiazole hybrids, researchers found that the derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| HL-60 | 0.57 | High selectivity for cancer cells |
| MCF-7 | 10 | Significant apoptosis induction |
| NCI-H460 | <5 | Highly sensitive to treatment |
| SK Mel-2 | <10 | Effective against melanoma |
These findings suggest that modifications in the chemical structure can significantly influence the biological activity and selectivity of these compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodology : Multi-step synthesis typically involves coupling a thiazole-2-amine derivative with a sulfonamido-benzoyl chloride intermediate. Key steps include:
- Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in acetonitrile improves purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.1–8.3 ppm) and sulfonamido NH (δ 10.2 ppm). IR confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) .
- Mass spectrometry : ESI-MS (positive mode) provides molecular ion [M+H]⁺ and fragments (e.g., loss of pyridyl-thiazole moiety) .
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodology :
- Antimicrobial testing : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or carbonic anhydrase .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodology :
- Core modifications : Replace pyridyl-thiazole with quinoline-thiazole to enhance π-π stacking. Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve target affinity .
- Bioisosteric replacement : Substitute sulfonamido with sulfonylurea to modulate solubility and binding kinetics .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Batch variability : Validate compound purity (HPLC, elemental analysis) and storage conditions (desiccated, -20°C) .
- Assay standardization : Replicate experiments using identical cell lines (ATCC-verified) and serum-free media .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-methoxybenzenesulfonamide derivatives) to identify trends .
Q. How can computational methods predict metabolic stability and degradation pathways?
- Methodology :
- In silico metabolism : Use GLORY or ADMET Predictor to identify vulnerable sites (e.g., sulfonamido hydrolysis) .
- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and UV light conditions, then analyze degradants via LC-MS .
Q. What crystallographic techniques determine its 3D structure and intermolecular interactions?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethanol/water). Refine with SHELXL (R-factor < 5%) .
- Hirshfeld surface analysis : Map close contacts (e.g., C-H···O hydrogen bonds) to explain packing motifs .
Q. How do pH and solvent systems affect its stability during in vitro assays?
- Methodology :
- pH stability study : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .
- Solvent compatibility : Test solubility in DMSO, PBS, and cell culture media. Avoid >1% DMSO to prevent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
